
7-Hydroxygranisetron
Descripción general
Descripción
7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist used primarily as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . This compound is formed as a metabolite of granisetron in the human body and has been found to exhibit similar pharmacological activity but with a longer half-life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron typically involves the hydroxylation of granisetron. One common method includes the use of sodium hydroxide in the presence of hydrogen chloride and water. The reaction mixture is stirred at elevated temperatures (60-70°C) for several hours, followed by acidification with concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
1. Analytical Methods for Detection:
The quantification of 7-hydroxygranisetron in biological fluids is critical for understanding its pharmacokinetics. Several high-performance liquid chromatography (HPLC) methods have been developed:
- Method Development: A highly sensitive HPLC method was established to simultaneously determine granisetron and this compound in human plasma. This method involved solid-phase extraction followed by reversed-phase ion-pair chromatography, achieving limits of quantification of 0.1 ng/ml for granisetron and 0.25 ng/ml for this compound .
- Automated Techniques: Another study utilized an automated sample enrichment technique that allowed rapid determination of both granisetron and its metabolite in plasma, demonstrating excellent precision and accuracy across calibration ranges .
2. Clinical Pharmacokinetics:
Research indicates that this compound exhibits a significant role in the pharmacokinetics of granisetron, especially in varying populations such as pregnant women. A study found no significant matrix effects on the stability of both compounds in plasma samples, indicating reliable measurement methods .
Therapeutic Applications
1. Nausea and Vomiting Management:
this compound is primarily used to prevent nausea and vomiting induced by chemotherapy:
- Efficacy: Clinical trials have shown that granisetron, along with its metabolite, effectively reduces the incidence of chemotherapy-induced nausea and vomiting, with reported efficacy rates ranging from 47% to 61% .
- Dosing Studies: A randomized controlled study compared different doses of intravenous granisetron (1 mg vs. 3 mg) to assess their effectiveness in managing acute chemotherapy-induced nausea and vomiting, providing insights into optimal dosing strategies .
2. Transdermal Delivery Systems:
Recent advancements have explored transdermal systems for delivering granisetron, which may enhance patient compliance and reduce side effects associated with oral formulations. These systems have shown comparable efficacy to traditional formulations without significant adverse effects .
Case Studies
1. Pharmacokinetic Evaluation in Special Populations:
A study evaluated the pharmacokinetics of this compound in pregnant subjects, providing insights into how pregnancy affects drug metabolism and efficacy . This research is crucial for tailoring antiemetic therapy in this unique population.
2. Bioequivalence Studies:
Research on the rapid determination of granisetron and its metabolite has been applied to bioequivalence studies, ensuring that different formulations provide similar therapeutic outcomes . Such studies are essential for regulatory approvals and clinical practice.
Summary Table of Key Findings
Mecanismo De Acción
7-Hydroxygranisetron exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By inhibiting these receptors, this compound reduces the activity of the vagus nerve, which in turn decreases the activation of the vomiting center in the medulla .
Comparación Con Compuestos Similares
Granisetron: The parent compound, also a 5-HT3 receptor antagonist.
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Dolasetron: Similar in function, used to prevent nausea and vomiting.
Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life compared to granisetron, which may provide prolonged therapeutic effects. Additionally, its formation as a metabolite in the human body offers insights into the metabolic pathways and potential for developing new therapeutic agents .
Actividad Biológica
7-Hydroxygranisetron (7OH-G) is a significant metabolite of granisetron, a well-known selective antagonist of the serotonin 5-HT3 receptor. This article delves into the biological activity of 7OH-G, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 328.41 g/mol. Its structure includes a hydroxyl group at the 7-position of the indazole moiety, which is crucial for its biological activity. The compound's unique features enhance its interaction with serotonin receptors, contributing to its efficacy as an antiemetic agent.
Serotonin Receptor Antagonism :
7OH-G acts primarily as an antagonist at the 5-HT3 receptor, which plays a pivotal role in mediating nausea and vomiting. By blocking this receptor, 7OH-G effectively mitigates emetic responses triggered by chemotherapy or surgery .
Pharmacokinetics and Metabolism
Studies have shown that 7OH-G exhibits distinct pharmacokinetic properties compared to its parent compound, granisetron. A sensitive high-performance liquid chromatography (HPLC) method has been developed to quantify both granisetron and 7OH-G in human plasma, revealing that 7OH-G has a lower limit of quantification (0.25 ng/ml) than granisetron (0.1 ng/ml), indicating its presence in significant amounts during pharmacokinetic studies .
Biological Activity
The biological activity of 7OH-G can be summarized as follows:
Case Studies and Research Findings
- Clinical Studies : A study demonstrated that patients receiving chemotherapy who were administered granisetron had significantly reduced episodes of nausea and vomiting. Subsequent analyses indicated that 7OH-G contributed to these effects, reinforcing its role as an active metabolite .
- Comparative Binding Studies : Research comparing the binding affinities of 7OH-G with other serotonin antagonists showed that it possesses high affinity for the 5-HT3 receptor, similar to granisetron but with enhanced stability due to its hydroxyl group .
- Fluorescent Ligand Development : Novel fluorescent ligands based on granisetron have been synthesized to study receptor interactions in live cells, where 7OH-G was utilized to visualize receptor binding dynamics effectively .
Propiedades
IUPAC Name |
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBHUMZPBDLQF-YHWZYXNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-15-3 | |
Record name | 7-Hydroxygranisetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-HYDROXYGRANISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary enzyme responsible for the formation of 7-hydroxygranisetron from granisetron in the human liver?
A1: Research indicates that cytochrome P450 1A1 (CYP1A1) plays the major role in metabolizing granisetron into this compound within human liver microsomes. [] This finding highlights CYP1A1's significant contribution to the drug's metabolic pathway.
Q2: Are there other metabolic pathways for granisetron, and if so, how do they compare to the 7-hydroxylation pathway?
A2: Yes, besides 7-hydroxylation, another metabolic pathway for granisetron involves 9'-demethylation. While CYP3A4 primarily drives this pathway, studies using human liver microsomes demonstrate that both CYP1A1 and CYP3A4 contribute to granisetron's 9'-demethylation. [] Interestingly, there's considerable individual variability in the ratio of this compound to 9'-desmethylgranisetron formation. This variability suggests potential individual differences in the expression or activity of the CYP enzymes involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.